(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1247781-97-0
VCID: VC2851936
InChI: InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2
SMILES: C1CN(CCC1CO)C2=CC(=NC=N2)Cl
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

CAS No.: 1247781-97-0

Cat. No.: VC2851936

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol - 1247781-97-0

Specification

CAS No. 1247781-97-0
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2
Standard InChI Key AAAHAHOVVVGIIA-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=CC(=NC=N2)Cl
Canonical SMILES C1CN(CCC1CO)C2=CC(=NC=N2)Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

The compound (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol is structurally similar to its 3-yl positional isomer, which has been more extensively documented in the scientific literature. The 3-yl isomer has a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g/mol . The target 4-yl compound would maintain the same molecular formula and weight, differing only in the position of the hydroxymethyl group on the piperidine ring.

Structural Characteristics

The molecule consists of three primary structural components:

  • A chloropyrimidine ring with chlorine at the 6-position

  • A piperidine ring connected to the pyrimidine at the nitrogen

  • A hydroxymethyl group attached to the 4-position of the piperidine ring

This structure can be contrasted with the 3-yl isomer where the hydroxymethyl group is positioned at carbon-3 of the piperidine ring . This positional difference likely confers distinct conformational properties and potentially different biological activity profiles.

Physical and Chemical Properties

Based on the properties of similar chloropyrimidine derivatives, the following characteristics can be anticipated:

PropertyExpected ValueBasis
Physical StateSolid at room temperatureSimilar compounds
SolubilityLimited water solubility; better solubility in polar organic solventsSimilar to pyrimidine derivatives
StabilityStable under standard conditionsSimilar heterocyclic compounds
pKaApproximately 2.5-3.5 (pyrimidine nitrogen)Comparable to other chloropyrimidines
Melting Point180-250°C (estimated)Based on similar heterocyclic structures

Synthesis Approaches

Nucleophilic Aromatic Substitution

A common approach likely involves the reaction of 4,6-dichloropyrimidine with 4-(hydroxymethyl)piperidine. This nucleophilic aromatic substitution (S<sub>N</sub>Ar) typically occurs selectively at the more reactive 4-position of the pyrimidine .

Functionalization of Piperidine

An alternative approach might involve:

  • Coupling of 6-chloropyrimidin-4-yl with a suitable piperidine derivative

  • Subsequent functionalization of the piperidine ring to introduce the hydroxymethyl group

For the related 3-yl compound, palladium-catalyzed coupling reactions have been reported to be effective in forming the pyrimidine-piperidine linkage .

Critical Reaction Conditions

The synthesis would likely require:

  • Controlled temperature (typically 75-110°C)

  • Appropriate base (e.g., Cs₂CO₃, NaH)

  • Polar aprotic solvents (DMF, DMSO)

  • Potentially inert atmosphere to prevent side reactions

Biological Activity and Applications

Antimicrobial Activity

Related chloropyrimidine compounds have shown promising antimicrobial properties against various bacterial strains. The nitrogen-containing heterocyclic structure often contributes to interactions with microbial targets.

Structure-Activity Relationships

The position of substitution on the piperidine ring (4-yl versus 3-yl) likely impacts:

Hazard CategoryClassificationNotes
Acute Toxicity (Oral)Potentially harmful if swallowedH302 hazard code for similar compounds
Skin IrritationMay cause skin irritationH315 hazard code for similar compounds
Eye IrritationPotential irritantBased on similar heterocyclic compounds
Respiratory EffectsExercise cautionLimited specific data available

Analytical Characterization

Identification Methods

For proper characterization of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol, several analytical techniques would be valuable:

Spectroscopic Analysis

  • ¹H NMR: Expected to show characteristic patterns for pyrimidine protons and piperidine ring protons

  • ¹³C NMR: Would display distinct carbon signals for the pyrimidine, piperidine, and hydroxymethyl carbons

  • Mass Spectrometry: Should exhibit a molecular ion peak around m/z 227.7 with characteristic fragmentation patterns

Chromatographic Methods

  • HPLC: Useful for assessing purity with appropriate column selection

  • TLC: Can help monitor reaction progress during synthesis

Comparison with Structural Analogs

Position Isomers

The 3-yl positional isomer ([1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol) has been more extensively characterized . Key differences between the isomers include:

Feature3-yl Isomer4-yl Isomer (Target Compound)
Hydroxymethyl PositionEquatorial or axial at position 3Equatorial at position 4
Molecular SymmetryLess symmetricalMore symmetrical piperidine arrangement
Conformational FlexibilityDifferent conformational preferencesPotentially more restricted rotation
CAS Registry939986-74-0 Not specified in available data

Other Related Derivatives

Several other chloropyrimidine derivatives have been studied, including:

  • Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate: Shows antimicrobial properties

  • 4-Chloro-5,6-diaminopyrimidine derivatives: Used as intermediates in various synthetic pathways

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